Eckol

概要

説明

準備方法

合成経路と反応条件

エッコールは主に天然源、特に褐藻類から得られます。 抽出プロセスには、溶媒抽出、精製、単離などのいくつかのステップが含まれます . 藻類は通常、乾燥して粉末状にされ、エタノールやメタノールなどの溶媒を使用して溶媒抽出されます。 次に、抽出物をカラムクロマトグラフィーなどの技術を使用して精製し、エッコールを単離します .

工業的生産方法

エッコールの工業的生産には、褐藻類の大規模な栽培と、それに続く、実験室の設定で使用されるものと同様の抽出および精製プロセスが含まれます . これらの方法のスケーラビリティにより、研究や潜在的な治療用途に必要な十分な量のエッコールを生産できます。

化学反応の分析

反応の種類

エッコールは、酸化、還元、置換反応など、さまざまな化学反応を起こします . これらの反応は、化合物を改変して生物学的活性を高めたり、その化学的性質を調べたりするために不可欠です。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、エッコールの酸化はキノンの生成につながる可能性がありますが、還元はヒドロキシル化誘導体の生成につながる可能性があります .

科学研究への応用

科学的研究の応用

Antioxidant and Anti-inflammatory Properties

Eckol exhibits potent antioxidant properties, which are crucial in combating oxidative stress associated with various diseases. Research indicates that this compound can scavenge free radicals and reduce oxidative damage in cells, particularly in skin keratinocytes exposed to particulate matter (PM2.5) . This protective effect extends to various cell lines, including lung fibroblasts and liver cells, highlighting its broad applicability in dermatological and respiratory health .

Case Study:

A study demonstrated that this compound significantly improved cell viability in human keratinocytes subjected to oxidative stress from PM2.5 exposure, reducing reactive oxygen species levels and preventing apoptosis .

Neuroprotective Effects

This compound has been identified as a potential therapeutic agent for neurodegenerative diseases, such as Parkinson's disease. It acts as an agonist for dopamine receptors D3 and D4, with studies showing effective concentrations that suggest its viability as a treatment option . Molecular dynamics simulations indicate that this compound binds effectively to these receptors, potentially offering a dual-action mechanism beneficial for neuroprotection .

Table 1: Neuroprotective Activity of this compound

| Receptor Type | EC50 (µM) | Reference Agonist EC50 (nM) |

|---|---|---|

| D3 | 48.62 | 2.9 |

| D4 | 42.55 | 3.3 |

Anticancer Activity

This compound's anticancer properties have been explored in various studies, demonstrating its ability to inhibit cancer cell proliferation and induce apoptosis in several cancer types. Its mechanism involves the modulation of signaling pathways associated with cell survival and death .

Case Study:

In vitro studies have shown that this compound can suppress the growth of human cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of pro-apoptotic factors .

Cardiovascular Health

This compound has shown promise in cardiovascular applications due to its anti-hypertensive effects. It can inhibit angiotensin-converting enzyme activity, which plays a critical role in blood pressure regulation . Additionally, its anti-inflammatory properties may contribute to overall cardiovascular health by reducing inflammation within blood vessels.

Hepatoprotective Effects

Research indicates that this compound provides protective effects against liver damage induced by various toxins. It has been shown to mitigate hepatotoxicity through its antioxidant capacity and ability to modulate inflammatory responses .

Table 2: Summary of this compound's Protective Effects

Antimicrobial Activity

This compound has demonstrated antibacterial and antiviral properties, making it a candidate for the development of new antimicrobial agents. Its effectiveness against various pathogens suggests potential applications in treating infections and enhancing food safety .

作用機序

エッコールは、さまざまな分子標的と経路を通じてその効果を発揮します :

抗酸化作用: エッコールはフリーラジカルをスカベンジングし、抗酸化酵素の活性を高め、細胞を酸化ストレスから保護します.

抗炎症作用: エッコールは、炎症性サイトカインとメディエーターの産生を阻害し、炎症を軽減します.

抗がん作用: エッコールは、カスパーゼを活性化し、核因子-κB経路などのシグナル伝達経路を調節することにより、癌細胞のアポトーシスを誘導します.

類似化合物の比較

エッコールは、ジエッコール、ビエッコール、フロロフコフフフエコールなどの化合物を含む、フロロタンニンのより大きなファミリーの一部です . これらの化合物は、類似の構造的特徴を共有していますが、重合度と特定の生物学的活性が異なります . 他のフロロタンニンと比較して、エッコールは、その独特のジベンゾ-1,4-ジオキシン構造と強力な抗酸化および抗がん特性のために独特です .

類似化合物のリスト

- ジエッコール

- ビエッコール

- フロロフコフフフエコール

- フロログルシノール

類似化合物との比較

Eckol is part of a larger family of phlorotannins, which includes compounds like dithis compound, bithis compound, and phlorofucofurothis compound . These compounds share similar structural features but differ in their degree of polymerization and specific biological activities . Compared to other phlorotannins, this compound is unique due to its specific dibenzo-1,4-dioxin structure and its potent antioxidant and anticancer properties .

List of Similar Compounds

- Dithis compound

- Bithis compound

- Phlorofucofurothis compound

- Phloroglucinol

This compound stands out among these compounds due to its diverse range of biological activities and potential therapeutic applications .

生物活性

Eckol is a phlorotannin derived from marine brown algae, particularly from the Ecklonia species, known for its diverse biological activities. This compound has garnered significant attention in recent years due to its potential therapeutic applications, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

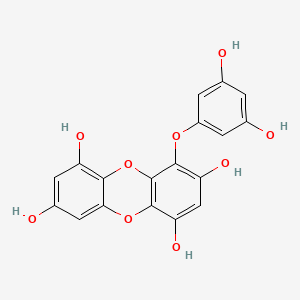

This compound belongs to the dibenzo-1,4-dioxin class of phlorotannins and is characterized by its unique chemical structure, which includes multiple hydroxyl groups that contribute to its biological activities. The compound's structure allows it to interact effectively with various biological targets, enhancing its therapeutic potential.

Antioxidant Activity

This compound exhibits strong antioxidant properties, protecting cells from oxidative stress by enhancing cellular antioxidant activity. Studies have shown that this compound can reduce reactive oxygen species (ROS) levels and modulate signaling pathways involved in oxidative stress responses .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes. It reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages, suggesting a potential role in managing inflammatory diseases .

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties across various cancer cell lines:

- Breast Cancer : In vitro studies have shown that this compound inhibits the proliferation of breast cancer cells (MCF7) by inducing apoptosis and modulating key signaling pathways such as JAK2/STAT3 and NF-κB .

- Pancreatic Cancer : this compound was found to attenuate Reg3A-mediated survival signals in pancreatic cancer cells (SW1990), reducing their proliferation without exerting direct cytotoxic effects .

- Neuroblastoma : this compound has been shown to inhibit glioma stem-like cells' growth and enhance their sensitivity to chemotherapy agents like temozolomide .

Neuroprotective Effects

This compound has protective effects against neurotoxicity induced by amyloid-beta (Aβ) aggregates in neuronal cell models. It has been reported to reduce aggregate density and improve cell viability in PC12 cells exposed to Aβ . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

The biological activities of this compound are mediated through various mechanisms:

- Antioxidant Mechanism : By enhancing the expression of antioxidant enzymes and reducing oxidative stress markers.

- Apoptotic Pathways : Modulating caspase activity and Bcl-2 family proteins, thereby influencing cell survival and death pathways.

- Signal Transduction : Interfering with critical signaling pathways involved in cell proliferation, migration, and apoptosis.

Case Studies

特性

IUPAC Name |

4-(3,5-dihydroxyphenoxy)dibenzo-p-dioxin-1,3,6,8-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O9/c19-7-1-8(20)3-10(2-7)25-16-12(23)6-13(24)17-18(16)27-15-11(22)4-9(21)5-14(15)26-17/h1-6,19-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZZRBGISTUIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237333 | |

| Record name | Eckol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88798-74-7 | |

| Record name | Eckol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88798-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eckol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088798747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eckol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECKOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A5E8354UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。